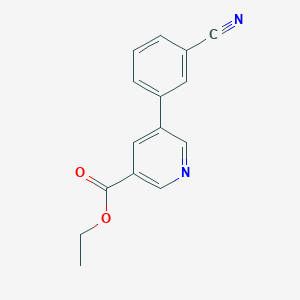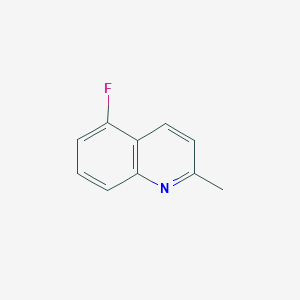
5-Fluoro-2-methylquinoline
Vue d'ensemble
Description
5-Fluoro-2-methylquinoline is a nitrogen-containing bicyclic compound. It belongs to the quinoline family and is characterized by its fused ring system. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. The quinoline nucleus appears in various biological compounds, including antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of 5-Fluoro-2-methylquinoline involves chemical modifications of the quinoline scaffold. Researchers have explored various synthetic methods, including cyclization, cycloaddition reactions, halogen atom substitutions, and direct fluorinations. These approaches allow the creation of novel structural prototypes with improved pharmacological properties .
Applications De Recherche Scientifique
Antitumor Applications
5-Fluoro-2-methylquinoline derivatives have shown significant potential as antitumor agents. For example, research on 2-phenylquinolin-4-ones, a related compound, led to the development of potent analogs with inhibitory activity against various tumor cell lines. These compounds, including some with fluorophenyl groups, have been evaluated for cytotoxic activity, showing promising results in inhibiting cancer cell lines and being evaluated as clinical candidates for cancer treatment (Chou et al., 2010).
Antibacterial Activity
Novel derivatives of 5-Fluoro-2-methylquinoline have also been explored for their antibacterial properties. A study focusing on the synthesis of such derivatives revealed potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative bacteria. These findings suggest potential applications in treating respiratory tract infections, particularly those caused by multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Modulation of Fluorouracil Effects
In the context of cancer treatment, 5-Fluoro-2-methylquinoline-related compounds have been studied for their role in modulating the effects of fluorouracil, a widely used chemotherapeutic agent. This research aims to enhance the effectiveness of fluorouracil in treating colorectal cancer and potentially other solid tumors. Studies have investigated the pharmacokinetics and pharmacodynamics of fluorouracil in combination with other agents, suggesting improved therapeutic outcomes (Poon et al., 1989).
Cardiovascular Research
There is also evidence of the use of 5-Fluoro-2-methylquinoline derivatives in cardiovascular research. Compounds like SL65.0472, a novel 5-hydroxytryptamine (5-HT) receptor antagonist, have been evaluated for their potential in treating cardiovascular diseases. These studies have investigated the hemodynamic profile of such compounds in various animal models, contributing to our understanding of cardiovascular pharmacology (O'Connor et al., 2001).
Propriétés
IUPAC Name |
5-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORQESBJDIGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591194 | |
| Record name | 5-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylquinoline | |
CAS RN |
346604-38-4 | |
| Record name | 5-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




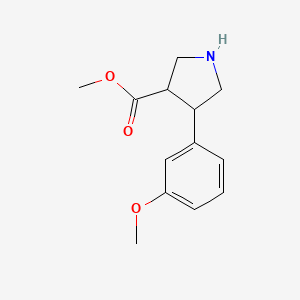

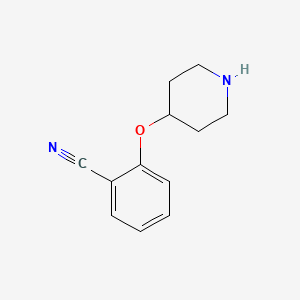
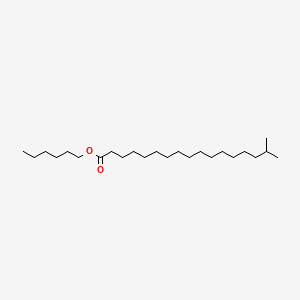

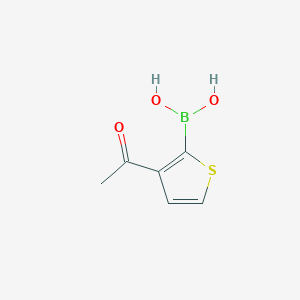
![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)
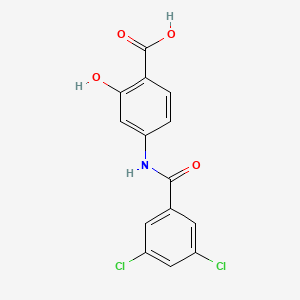
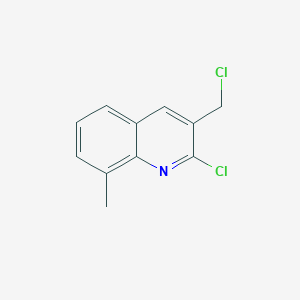

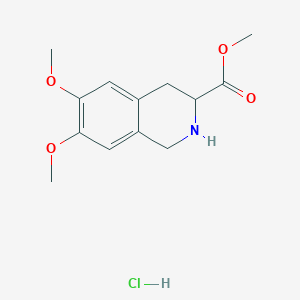
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
